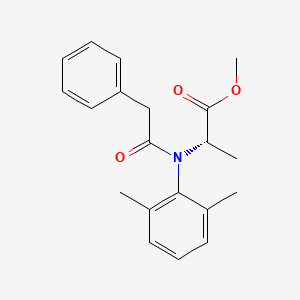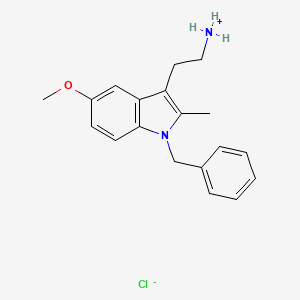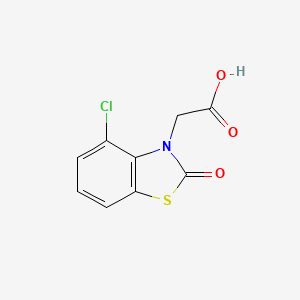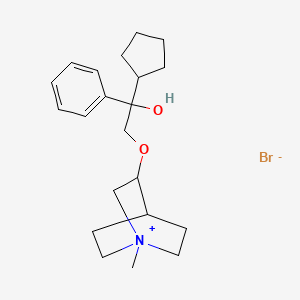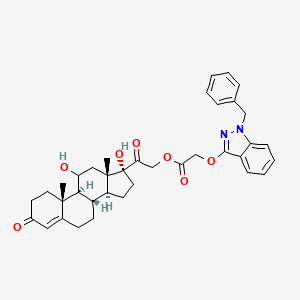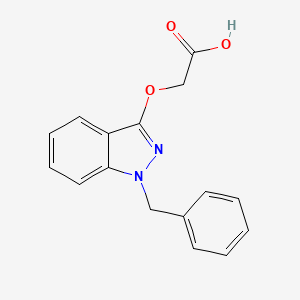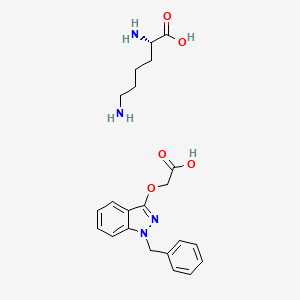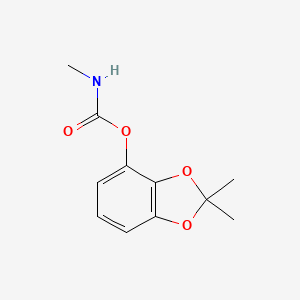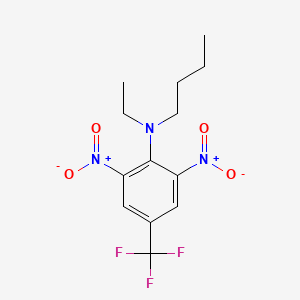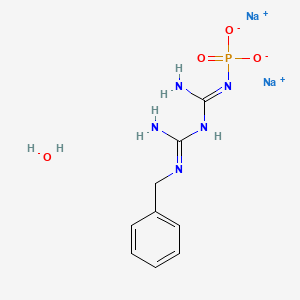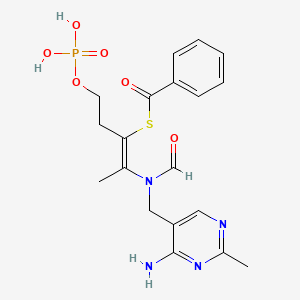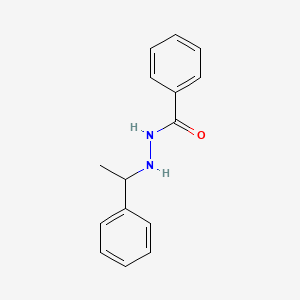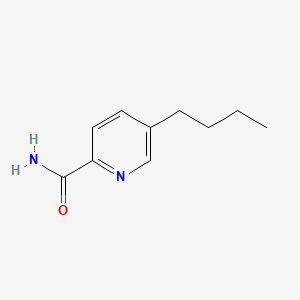
ブピコミド
概要
説明
ブピコミド、別名5-ブチルピリジン-2-カルボキサミドは、Lanospharma Laboratories Company, Ltd.によって製造された化学化合物です。実験的にはベータ遮断薬として、臨床的には強力な血管拡張薬として使用されています。 ブピコミドは、収縮期血圧、拡張期血圧、平均動脈圧を低下させる能力で知られています .
2. 製法
合成経路と反応条件: ブピコミドは、フザリウム菌(Fusarium oxysporum)から分離されたフザリウム酸の酸塩化物を用いたアミド化によって合成されます。 このプロセスは、薬理活性を持つ微生物発酵産物をスクリーニングするプログラムの一環として開発されました .
工業生産方法: ブピコミドの工業生産には、フザリウム酸を生成するためのフザリウム菌の大規模発酵と、それに続く酸塩化物への変換、そしてそれに続くアミド化によるブピコミドの生成が含まれます .
科学的研究の応用
ブピコミドは、以下を含む幅広い科学研究における応用を持っています。
化学: ベータ遮断薬と血管拡張薬の研究においてモデル化合物として使用されています。
生物学: ブピコミドは、細胞プロセスへの影響と治療薬としての可能性について研究されています。
医学: 臨床的には、降圧作用と血圧調節能力について調査されています。
生化学分析
Biochemical Properties
Bupicomide’s role in biochemical reactions is primarily as a beta blocker
Cellular Effects
As a beta blocker, it likely influences cell function by inhibiting the action of epinephrine and norepinephrine on the beta-adrenergic receptors, which are part of cell signaling pathways . This can affect gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Bupicomide involves its role as a beta blocker . Beta blockers work by binding to beta-adrenergic receptors, preventing epinephrine and norepinephrine from binding. This inhibits the normal sympathetic response, leading to effects such as reduced heart rate and blood pressure .
準備方法
Synthetic Routes and Reaction Conditions: Bupicomide is synthesized through amidation via the acid chloride of fusaric acid, which is isolated from Fusarium oxysporum. This process was developed as part of a screening program examining microbial fermentation products for pharmacological activity .
Industrial Production Methods: The industrial production of Bupicomide involves the large-scale fermentation of Fusarium oxysporum to produce fusaric acid, followed by its conversion to the acid chloride and subsequent amidation to yield Bupicomide .
化学反応の分析
反応の種類: ブピコミドは、以下を含む様々な化学反応を受けます。
酸化: ブピコミドは特定の条件下で酸化され、対応する酸化生成物を形成することができます。
還元: ブピコミドは還元反応を受けることもでき、還元された誘導体の形成につながります。
置換: ブピコミドは置換反応に参加し、官能基が他の基に置換される可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: さまざまな求核剤や求電子剤を、目的の置換に応じて使用できます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化により酸化ピリジン誘導体が生成される可能性があり、還元により還元アミド誘導体が生成される可能性があります .
作用機序
ブピコミドは、主にベータ遮断薬と血管拡張薬としての作用を通して効果を発揮します。ブピコミドは、プレッサー神経ホルモンであるノルエピネフリンの生合成に関与する酵素であるドーパミンベータヒドロキシラーゼを阻害します。 この酵素を阻害することにより、ブピコミドはノルエピネフリンの産生を減少させ、血管拡張と血圧低下をもたらします .
類似の化合物:
ヒドララジン: 高血圧治療に用いられる別の血管拡張薬。
フザリウム酸: ブピコミドの前駆体で、ドーパミンベータヒドロキシラーゼの阻害作用でも知られています。
比較: ブピコミドは、ベータ遮断薬と血管拡張薬の両方としての二重作用を持つ点でユニークであり、一方、ヒドララジンなどの化合物は主に血管拡張薬として作用します。 さらに、ブピコミドはフザリウム酸から合成されるため、他の降圧剤とは異なる経路を提供します .
類似化合物との比較
Hydralazine: Another vasodilator used to treat hypertension.
Fusaric Acid: The precursor to Bupicomide, also known for its inhibitory effects on dopamine beta hydroxylase.
Comparison: Bupicomide is unique in its dual action as both a beta blocker and a vasodilator, whereas compounds like hydralazine primarily act as vasodilators. Additionally, Bupicomide’s synthesis from fusaric acid provides a distinct pathway compared to other antihypertensive agents .
特性
IUPAC Name |
5-butylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-3-4-8-5-6-9(10(11)13)12-7-8/h5-7H,2-4H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSPIPWLHGKJQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177168 | |
| Record name | Bupicomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22632-06-0 | |
| Record name | Bupicomide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22632-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bupicomide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022632060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUPICOMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bupicomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80177168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bupicomide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUPICOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X3H76N0HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Bupicomide and how does it impact blood pressure?
A1: Bupicomide is a dopamine beta-hydroxylase inhibitor. While initially thought to lower blood pressure by inhibiting this enzyme, research suggests it primarily acts as a direct vasodilator []. Both Bupicomide and Hydralazine, a known vasodilator, were found to reduce forearm vascular resistance without significantly impacting renal blood flow or renal vascular resistance []. This suggests that Bupicomide's primary antihypertensive effect stems from direct vasodilation rather than dopamine beta-hydroxylase inhibition.
Q2: How does Bupicomide affect the sympathetic nervous system and what role does this play in its effect on blood pressure?
A2: Administration of Bupicomide results in an increase in sympathetic nervous activity. This is evidenced by increases in heart rate [, ], urinary norepinephrine excretion [], and decreases in the duration of the pre-ejection period []. These changes mirror those observed with Hydralazine, suggesting a similar mechanism. The increase in sympathetic activity is likely a baroreceptor-mediated response to the decrease in mean arterial pressure caused by Bupicomide's vasodilatory effects [, ].
Q3: How does the starting plasma renin activity level influence the response to Bupicomide?
A3: Research indicates that the initial plasma renin activity level significantly influences how much it increases during Bupicomide administration []. A strong positive correlation (r = 0.98, P less than 0.001) was observed between baseline plasma renin activity and the increase seen during Bupicomide treatment []. This suggests patients with higher baseline renin activity may experience a more pronounced increase in response to the drug.
Q4: What analytical methods are used to study Bupicomide and its metabolites?
A4: A sensitive and specific Gas-Liquid Chromatography (GLC) assay has been developed to study the pharmacokinetics of Bupicomide []. This method focuses on quantifying Fusaric acid, the active metabolite of Bupicomide, in biological fluids []. The method involves efficient extraction of Fusaric acid from samples, followed by on-column methylation and detection using flame-ionization. This technique allows researchers to track Bupicomide's metabolic fate and perform pharmacokinetic studies in animal models and human subjects.
Q5: What are the potential advantages and disadvantages of Bupicomide compared to Hydralazine based on available research?
A5: Bupicomide and Hydralazine demonstrate similar antihypertensive effects, both lowering blood pressure by approximately 15 mmHg []. Both drugs increase heart rate and appear to act primarily as direct vasodilators []. Further research is needed to establish whether Bupicomide offers advantages over existing therapies like Hydralazine. Long-term studies are crucial to assess the efficacy and safety profile of Bupicomide for managing hypertension.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



